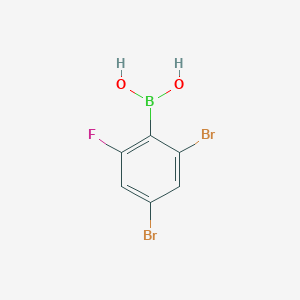

2,4-Dibromo-6-fluorophenylboronic acid

Descripción

Significance of Boronic Acids in Organic Synthesis and Beyond

Boronic acids, particularly arylboronic acids, are organic compounds containing a boronic acid functional group (-B(OH)₂). researchgate.net Their utility extends far beyond being mere synthetic intermediates, with applications in the development of sensors, supramolecular structures, and pharmaceuticals. researchgate.netresearchgate.net

The field of organoboron chemistry dates back to the 19th century, with the first synthesis of a boronic acid by Edward Frankland in 1860. nih.gov However, its prominence surged in the 20th century, particularly with the pioneering work of Herbert C. Brown on hydroboration reactions in the 1950s and 1960s. numberanalytics.com Alfred Stock's earlier discovery of boron hydrides (boranes) between 1912 and 1936 laid the fundamental groundwork for understanding these compounds. acs.org A major milestone was the development of the Suzuki-Miyaura cross-coupling reaction in 1979, which utilizes organoboron compounds to form carbon-carbon bonds and has become one of the most important reactions in synthetic chemistry. researchgate.netacs.org

The versatility of arylboronic acids stems from their unique chemical properties. nih.gov They are stable, often crystalline solids that are tolerant of a wide range of functional groups. nih.gov The boron atom in boronic acids is electron-deficient, making them mild Lewis acids. researchgate.net This reactivity is central to their role in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which efficiently forms C-C bonds. nih.govrsc.org Beyond this, arylboronic acids can participate in the formation of carbon-heteroatom bonds (C-O, C-N, C-S), oxidative Heck reactions, and can even serve as precursors to aryl radicals. nih.govrsc.org Their applications are diverse, ranging from the synthesis of complex pharmaceuticals and agrochemicals to the development of advanced materials like polymers and liquid crystals. nih.govnumberanalytics.comugr.es

Classification and Structural Features of Halogenated Arylboronic Acids

Halogenated arylboronic acids are a significant subclass, where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms (F, Cl, Br, I). The presence, number, and position of these halogens can profoundly influence the compound's reactivity, stability, and electronic properties, making them valuable and highly tunable building blocks in synthesis. semanticscholar.org

Monohalogenated arylboronic acids are widely used in synthesis. The single halogen atom provides a reactive handle for further transformations while also modifying the electronic nature of the aryl ring. For instance, fluorinated arylboronic acids are crucial for introducing fluorine into molecules, a common strategy in pharmaceutical development to enhance metabolic stability and binding affinity. ugr.esmdpi.com The synthesis of these compounds can be achieved through various methods, including the reaction of Grignard reagents with borate (B1201080) esters or through modern C-H borylation techniques. nih.govresearchgate.net

Dihalogenated arylboronic acids, such as the subject of this article, offer multiple sites for synthetic modification. The two halogen atoms can be the same (e.g., dibromo) or different. These compounds are key precursors for creating highly substituted aromatic systems. nih.gov The regioselectivity of subsequent reactions is a key consideration when using these substrates. For example, in Suzuki-Miyaura couplings, the differential reactivity of various halogen-carbon bonds can be exploited for selective cross-coupling. beilstein-journals.org

Trihalogenated arylboronic acids provide even greater complexity and potential for creating intricate molecular structures. A notable example involves the use of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) in sequential Suzuki-Miyaura reactions, where the number of boronic acid equivalents can be controlled to produce mono-, di-, or tri-arylated pyridine (B92270) derivatives. beilstein-journals.org Such compounds are instrumental in building sterically hindered and electronically complex molecules.

2,4-Dibromo-6-fluorophenylboronic acid: A Detailed Profile

This compound is a dihalogenated arylboronic acid that has garnered interest as a versatile building block in organic synthesis. Its structure combines the reactivity of a boronic acid with the modifying effects of two bromine atoms and one fluorine atom on a phenyl ring.

Chemical and Physical Properties

The specific arrangement of the halogen substituents on the phenyl ring imparts distinct properties to the molecule. The fluorine atom, being highly electronegative, and the two bromine atoms act as electron-withdrawing groups and provide sites for further chemical reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 870778-96-4 chemscene.com |

| Molecular Formula | C₆H₄BBr₂FO₂ chemscene.com |

| Molecular Weight | 297.71 g/mol chemscene.com |

| SMILES | BrC1=C(B(O)O)C(F)=CC(Br)=C1 chemscene.com |

| Topological Polar Surface Area (TPSA) | 40.46 Ų chemscene.com |

| LogP | 1.0305 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

This data is compiled from computational chemistry models.

Synthesis and Purification

The synthesis of polysubstituted arylboronic acids like this compound typically involves multi-step sequences. A common strategy is the ortho-lithiation of a suitably substituted aromatic precursor, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the boronic acid. The starting material would likely be 1,3-dibromo-5-fluorobenzene (B75295).

Purification is generally achieved through recrystallization or column chromatography, although the stability of boronic acids can sometimes present challenges during purification, with potential for dehydration to form boroxines (cyclic anhydrides) or protodeboronation (loss of the boronic acid group). semanticscholar.org

Applications in Organic Synthesis

The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the position of the boronic acid group.

The presence of the two bromine atoms and one fluorine atom makes this reagent particularly useful for the synthesis of complex, polyfunctionalized biaryl compounds. These products are often intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The bromine atoms can be subsequently used in further cross-coupling reactions, allowing for the sequential and regioselective construction of terphenyls or other more complex aromatic systems. The fluorine atom can modulate the electronic properties and bioavailability of the final target molecule. ugr.esmdpi.com

Position of this compound within Halogenated Arylboronic Acid Research

Within the broad family of arylboronic acids, the halogenated subclass represents a particularly valuable and strategic group of synthetic intermediates. researchgate.net The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring significantly influences the electronic properties and reactivity of the molecule. researchgate.net Halogenated organic compounds are crucial in medicinal chemistry, as the inclusion of halogens can enhance a drug molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. researchgate.net

This compound is a prominent example of a polyhalogenated arylboronic acid. Its structure, featuring two bromine atoms and a fluorine atom at specific positions on the phenyl ring, makes it a highly versatile building block for creating complex, multi-substituted aromatic systems. The distinct electronic environment and steric hindrance created by the three halogen atoms, combined with the boronic acid group, provide chemists with a platform for regioselective modifications. The different carbon-halogen bonds (C-Br vs. C-F) can be selectively targeted in sequential cross-coupling reactions, allowing for the controlled and stepwise introduction of different functional groups. This capability is of high importance in the synthesis of fine chemicals and pharmacologically active compounds. nih.gov

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 870778-96-4 | chemscene.com |

| Molecular Formula | C₆H₄BBr₂FO₂ | chemscene.com |

| Molecular Weight | 297.71 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

The strategic placement of the dibromo and fluoro substituents on the phenylboronic acid core allows researchers to leverage the well-established reactivity of the boronic acid group in Suzuki-Miyaura couplings, while retaining the halogen atoms for subsequent transformations. This makes this compound a key intermediate in synthetic pathways aimed at producing highly functionalized molecules for materials science and pharmaceutical discovery.

Propiedades

IUPAC Name |

(2,4-dibromo-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNUDGYZJPJQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBr2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584642 | |

| Record name | (2,4-Dibromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-96-4 | |

| Record name | (2,4-Dibromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 2,4 Dibromo 6 Fluorophenylboronic Acid

The reactivity of 2,4-dibromo-6-fluorophenylboronic acid is characterized by the interplay of its substituents: two bromine atoms, a fluorine atom, and the boronic acid group. These features allow it to participate in a variety of cross-coupling and functionalization reactions, making it a potentially versatile building block in organic synthesis.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 2,4-Dibromo-6-fluorophenylboronic acid a valuable starting material for the synthesis of intricate molecules. chemscene.com The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, while the bromine and fluorine atoms offer opportunities for further functionalization and tuning of molecular properties. nih.gov

Boronic acids and their derivatives are crucial intermediates in the pharmaceutical industry for synthesizing a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs. evonik.commdpi.com The compound this compound serves as a scaffold for introducing a halogenated phenyl group into drug candidates, a common strategy to enhance biological activity and metabolic stability.

The presence of bromine and fluorine atoms can significantly influence a molecule's interaction with biological targets. nih.gov For instance, dipeptidyl boronic acids are a well-known class of proteasome inhibitors, with bortezomib (B1684674) being a prime example. nih.gov The structural motif provided by this compound can be incorporated into novel inhibitors. For example, it can be used to synthesize key intermediates for quinoline-based inhibitors, such as those targeting the PI3K/mTOR pathway, where bromo-substituted quinolines are vital precursors. researchgate.net The stepwise functionalization of the bromine atoms allows for the construction of a diverse library of compounds for drug discovery.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Scaffold Type | Potential Therapeutic Area | Rationale |

|---|---|---|

| Halogenated Biaryl Compounds | Oncology, Virology | Introduction of the dibromo-fluorophenyl moiety can enhance binding affinity and pharmacokinetic properties. evonik.comnih.gov |

| Substituted Quinolines | Oncology (PI3K/mTOR inhibitors) | Serves as a key fragment in building complex heterocyclic systems with known anti-cancer activity. researchgate.net |

In agrochemical research, the development of novel active ingredients is essential to overcome resistance and improve efficacy. Boron-containing compounds are gaining prominence in this field, with benzoxaboroles recently classified as a new group of fungicides. researchgate.netmdpi.com The unique electronic properties and biological targeting capabilities of boron provide new avenues for designing pesticides with novel modes of action. researchgate.net

This compound is an attractive building block for creating new agrochemicals. The fluorine atom can increase the biological potency and metabolic stability of the final compound, while the two bromine atoms serve as handles for further chemical modification. This allows for the systematic development of derivatives to optimize for target specificity and environmental safety. The core structure can be used to develop new fungicides, herbicides, or insecticides by incorporating it into known agrochemical scaffolds or by using it to explore entirely new chemical spaces. mdpi.com

Table 2: Structural Features and Agrochemical Potential

| Structural Feature | Potential Advantage in Agrochemical Design |

|---|---|

| Fluorine Atom | Enhances metabolic stability and binding affinity to target enzymes. |

| Two Bromine Atoms | Provide sites for subsequent coupling reactions to build diversity and optimize activity. |

| Boronic Acid Group | Enables efficient C-C bond formation via Suzuki-Miyaura coupling to link with other molecular fragments. mdpi.com |

The synthesis of highly functionalized aromatic compounds is fundamental to the development of advanced materials, including organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers. researchgate.netresearchgate.net Polyfluorinated biphenyls, for instance, are key components in many of these technologies due to their unique electronic and physical properties. nih.govacs.org

This compound is an excellent precursor for these materials. It can undergo palladium-catalyzed cross-coupling reactions to form highly substituted biaryl and polyaryl structures. The fluorine substituent is known to modulate the electronic properties, which is critical for designing materials with specific optical or conductive characteristics for applications like OLEDs. boronmolecular.com The bromine atoms allow for the extension of the conjugated system through further coupling reactions, leading to the creation of complex, high-performance polymers and molecular materials. nih.gov

Table 3: Potential Advanced Materials Derived from this compound

| Material Class | Application | Role of the Precursor |

|---|---|---|

| Fluorinated Polyphenylenes | Organic Electronics, Polymers | Provides a rigid, fluorinated monomer unit for building highly stable and electronically active polymers. acs.org |

| Liquid Crystals | Display Technology | The fluorinated biaryl core can be functionalized to create molecules with specific mesophase behavior. researchgate.net |

Functionalization for Specific Applications

The utility of this compound stems from its capacity for selective functionalization. The different reactive sites on the molecule can be addressed using a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

This compound is an effective reagent for introducing a precisely substituted halogenated aromatic ring into a larger molecule. mdpi.com Through the Suzuki-Miyaura coupling reaction, the boronic acid group reacts with an aryl or vinyl halide, attaching the 2,4-dibromo-6-fluorophenyl unit. libretexts.orgnih.gov

This process is highly valuable because the newly introduced bromine atoms can participate in subsequent, orthogonal coupling reactions. For example, after an initial Suzuki coupling, the bromine atoms can be used in Sonogashira couplings to introduce alkyne functionalities or in a second Suzuki coupling to build complex polyaromatic systems. wikipedia.orglibretexts.org This stepwise approach allows for the controlled and predictable synthesis of complex architectures that would be difficult to assemble otherwise. The reactivity difference between aryl bromides and iodides can also be exploited for regioselective functionalization. libretexts.org

One of the most direct and powerful applications of this compound is in the synthesis of fluorinated biphenyls. beilstein-journals.org These structures are prevalent in medicinal chemistry and materials science. nih.gov The Suzuki-Miyaura reaction is one of the most effective methods for forming the C-C bond that defines the biphenyl (B1667301) structure. researchgate.net

In a typical reaction, this compound is coupled with another aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org The fluorine atom on the boronic acid imparts unique electronic properties to the resulting biphenyl, which can enhance drug-receptor interactions or tune the optoelectronic properties of a material. nih.gov While the synthesis of polyfluorinated biphenyls can be challenging due to the electron-poor nature of the substrates, optimized reaction conditions using specific catalysts and bases have been developed to achieve high yields. acs.orgresearchgate.net

Table 4: Representative Suzuki-Miyaura Reaction for Fluorinated Biphenyl Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

This reaction highlights the straightforward assembly of a complex fluorinated biphenyl system, where the remaining bromine atoms are available for further synthetic transformations. nih.gov

Precursors for Polyfluoroarenes

This compound is a valuable precursor for the synthesis of polyfluoroarenes, which are aromatic compounds containing multiple fluorine atoms. The two bromine atoms on the phenyl ring are particularly amenable to substitution through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction facilitates the formation of new carbon-carbon bonds by coupling the organoboron compound with various organic halides or triflates. meta-synthesis.com

In this context, the bromine atoms at the 2- and 4-positions of this compound can be sequentially or simultaneously replaced by introducing other aryl or fluoroaryl groups. rsc.org This allows for the controlled, step-wise construction of complex, highly substituted polyfluorinated biaryl and terphenyl systems. The reactivity of the C-Br bonds allows for selective coupling, which can be influenced by the choice of catalyst and reaction conditions. wikipedia.org The synthesis of such polyfluoroarenes is of significant interest in materials science and medicinal chemistry, where the fluorine content can dramatically alter the electronic, physical, and biological properties of the final molecule.

Research into Boroxine (B1236090) Formation and its Derivatives

Boronic acids are known to undergo reversible dehydration to form cyclic trimers known as boroxines. clockss.org This process is a key aspect of the chemistry of this compound.

Three molecules of this compound can undergo a dehydration reaction to form a six-membered heterocyclic ring with alternating boron and oxygen atoms. clockss.org This cyclic trimer, an anhydride (B1165640) of the boronic acid, is named 2,4,6-tris(2,4-dibromo-6-fluorophenyl)boroxine. The formation of this boroxine is an equilibrium process, which can be driven forward by removing water, for instance, through heating or the use of a drying agent. clockss.org Conversely, the boroxine can be hydrolyzed back to the corresponding boronic acid in the presence of water. wikipedia.org The stability of the boroxine ring is influenced by the electronic nature of the substituents on the phenyl rings; electron-withdrawing groups, such as the bromine and fluorine atoms on the title compound, generally affect the thermodynamics of this equilibrium. wikipedia.org

The boron atoms within the boroxine ring are electron-deficient and thus exhibit Lewis acidic character, meaning they can accept an electron pair from a Lewis base. wikipedia.orgresearchgate.net This property allows boroxines, including the derivative of this compound, to form stable adducts with various Lewis bases such as amines (e.g., pyridine) or phosphines. wikipedia.orgucla.edu The formation of these Lewis acid-base adducts involves the donation of a lone pair of electrons from the nitrogen or phosphorus atom of the base to an empty orbital on a boron atom of the boroxine ring. wikipedia.orgresearchgate.net This coordination changes the geometry of the boron atom from trigonal planar to tetrahedral, which can distort the otherwise flat boroxine ring. wikipedia.org The formation of such adducts can alter the solubility and reactivity of the boroxine and has been utilized in the construction of supramolecular architectures and functional polymers. wikipedia.org Studies have shown that various adducts can form, including 1:1 and 1:2 ratios of boroxine to base, and the stability of these adducts can be investigated using techniques like NMR spectroscopy. nih.gov

Radiochemistry Applications (e.g., Radiolabeling)

Arylboronic acids are critical precursors in the field of radiochemistry for the synthesis of radiotracers for Positron Emission Tomography (PET). youtube.com PET is a highly sensitive molecular imaging technique that requires molecules to be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). youtube.com

This compound is an ideal substrate for late-stage radiofluorination. The key transformation is the copper-mediated substitution of the boronic acid group with fluorine-18. wikipedia.orgucla.edu In this reaction, the C–B bond is cleaved and a C–¹⁸F bond is formed, allowing for the efficient incorporation of the radioisotope into the aromatic ring. ucla.edu This method is highly valued because it can be performed at the final stages of a synthesis, is compatible with a wide range of functional groups, and can be applied to complex molecules. wikipedia.orgucla.edu The use of this compound as a precursor enables the production of ¹⁸F-labeled 1,3-dibromo-5-fluorobenzene (B75295) derivatives, which can be used as PET imaging agents or as building blocks for more complex radiopharmaceuticals. youtube.com Research in this area focuses on optimizing reaction conditions to improve radiochemical yields and suppress side reactions like protodeboronation, thereby enhancing the quality of the final radiotracer for clinical and pre-clinical imaging. nih.gov

Interactive Data Tables

Table 1: Summary of Advanced Applications

| Application Area | Application Type | Description | Key Functional Groups Involved |

|---|---|---|---|

| Polyfluoroarene Synthesis | Synthesis | Serves as a building block for larger polyfluorinated aromatic systems via Suzuki-Miyaura cross-coupling reactions. | Bromine atoms (at C2, C4) |

| Boroxine Formation | Materials Science | Undergoes cyclic trimerization to form a stable six-membered boroxine ring, a component for self-healing materials or covalent organic frameworks. | Boronic acid group |

| Lewis Acid-Base Adducts | Synthesis | The resulting boroxine acts as a Lewis acid, forming adducts with Lewis bases, which can be used to modify polymer properties or create supramolecular structures. | Boron atoms in boroxine ring |

| PET Radiotracer Synthesis | Radiochemistry | Acts as a precursor for late-stage radiofluorination to introduce the 18F isotope for PET imaging applications. | Boronic acid group |

Table 2: Chemical Compounds Mentioned

Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis of 2,4-Dibromo-6-fluorophenylboronic Acid and Derivatives

Spectroscopic techniques are fundamental tools for confirming the identity and purity of this compound and for studying its behavior in various environments. Each method offers unique insights into the molecule's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing phenylboronic acids. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to provide a complete structural picture.

¹H and ¹³C NMR: In ¹H NMR spectra of phenylboronic acid derivatives, the aromatic protons typically appear as multiplets in a specific region of the spectrum. researchgate.net The chemical shifts and coupling constants are influenced by the nature and position of the substituents on the phenyl ring. Similarly, ¹³C NMR provides information on all carbon atoms in the molecule, including the carbon atom bonded to the boronic acid group. core.ac.uk The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃. core.ac.ukrsc.org

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR is a particularly powerful and sensitive technique for studying this compound. It can be used to monitor the compound's interactions with other molecules, such as diols, in solution. rsc.org The chemical shift of the fluorine atom provides a sensitive probe of its local electronic environment.

¹¹B and ¹⁷O NMR: Although less common, ¹¹B and ¹⁷O NMR can provide direct information about the boron atom and the oxygen atoms of the boronic acid group, respectively. rsc.org These spectra can reveal details about the coordination state of the boron atom and its involvement in intermolecular interactions.

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives Note: This table provides example data for related compounds to illustrate typical chemical shifts. Specific data for this compound would require experimental measurement.

| Nucleus | Compound Example | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | 4-Nitrophenyl boronic acid | d₄-MeOH | Aromatic protons appear as distinct peaks researchgate.net |

| ¹⁹F | 4-Fluorophenylboronic acid | DMSO-d₆ / D₂O | Specific resonance for the fluorine atom is observed rsc.org |

| ¹³C | 5-Bromo-2-ethoxyphenylboronic acid | DMSO | Signals correspond to each unique carbon atom core.ac.uk |

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The analysis of boronic acids by mass spectrometry can sometimes be challenging, with various ionization techniques being employed to obtain clear molecular ion peaks. researchgate.net

An analysis of this compound (C₆H₄BBr₂FO₂) would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass, confirming the molecular formula. chemscene.com

For instance, studies on similar small aryl boronic acids have utilized techniques like electrospray ionization (ESI) in both positive and negative modes to identify the molecular ion and related species. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of derivatives like 4-fluorophenylboronic acid. nih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The analysis is often conducted using Fourier Transform Infrared (FT-IR) spectroscopy. core.ac.uk For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present.

Key expected vibrational bands include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid. The broadness often indicates hydrogen bonding. cdnsciencepub.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. cdnsciencepub.com

B-O Stretching: Vibrations associated with the B-O bonds are expected in the 1300-1400 cm⁻¹ range.

C-F, C-Br, and C-B Stretching: These vibrations would appear in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Studies on related halogenated phenylboronic acids have utilized FT-IR and FT-Raman spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to assign the observed vibrational frequencies. core.ac.ukresearchgate.net

Crystallographic Studies and Solid-State Characterization

Crystallographic studies are essential for determining the exact three-dimensional arrangement of atoms in the solid state and for understanding the intermolecular interactions that dictate the crystal packing. nih.gov

X-ray diffraction (XRD) is the definitive method for determining the molecular and crystal structure of a crystalline solid like this compound. ucmerced.edunih.gov Single-crystal X-ray diffraction (SXRD) provides a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles. redalyc.org

While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related compounds like 2,4-Difluorophenylboronic acid provides significant insight. nih.govresearchgate.net For this related molecule, SXRD analysis revealed that the molecule is nearly planar, suggesting electronic delocalization between the boronic acid group and the aromatic ring. nih.govresearchgate.net Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples, confirming the phase purity of a bulk sample.

Table 2: Illustrative Crystallographic Data from a Related Compound (2,4-Difluorophenylboronic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| B–C Bond Length | 1.566 (3) Å | nih.gov |

| Key Feature | Essentially planar molecular structure | nih.govresearchgate.net |

The solid-state structure of phenylboronic acids is typically dominated by strong hydrogen bonds. ed.ac.uk In the case of this compound, several types of intermolecular interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The primary interaction is the formation of hydrogen-bonded dimers through the boronic acid functional groups. nih.govresearchgate.net Two molecules typically associate via a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a common feature in the crystal engineering of boronic acids.

Halogen and Fluorine Interactions: The presence of fluorine and bromine atoms introduces the possibility of other significant non-covalent interactions.

O-H···F Hydrogen Bonds: As seen in the crystal structure of 2,4-Difluorophenylboronic acid, intramolecular and intermolecular O-H···F hydrogen bonds can occur, further stabilizing the crystal lattice and linking the primary dimeric units into larger networks. nih.govresearchgate.net

These combined interactions dictate how the molecules arrange themselves, influencing physical properties such as melting point, solubility, and morphology. nih.gov The study of these interactions is fundamental to understanding and designing new molecular materials. diva-portal.org

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For a compound like this compound, these theoretical methods can provide deep insights into its intrinsic properties, complementing experimental data. However, based on a thorough review of available scientific literature, specific in-depth computational studies focusing exclusively on this compound are not widely published.

Therefore, while the following sections outline the standard and powerful computational approaches used to characterize such molecules, it must be noted that detailed research findings and data tables for this specific compound are not present in the reviewed literature.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to understanding the electronic structure of molecules. These calculations can determine the distribution of electrons within this compound, which is fundamental to its stability and reactivity. Key parameters typically calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitation properties.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density around the molecule. For this compound, an MEP map would illustrate the electron-rich regions (like the oxygen and fluorine atoms) and electron-poor regions (like the hydrogen atoms of the hydroxyl groups and the boron atom), offering clues to its intermolecular interactions.

No specific published data from quantum mechanical calculations for this compound were found in the literature search.

The three-dimensional shape and flexibility of this compound are crucial for its interaction with other molecules. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time. An MD simulation would model the movement of each atom in the structure, revealing the preferred spatial arrangements (conformers) of the boronic acid group relative to the substituted phenyl ring.

A key aspect for this molecule would be the analysis of the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane. The simulation would identify the most stable conformers and the energy barriers for rotation around the carbon-boron bond, which is influenced by steric hindrance from the ortho-fluorine substituent and potential intramolecular hydrogen bonding.

Specific molecular dynamics studies detailing the conformational analysis of this compound are not available in the reviewed scientific literature.

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. For this compound, a key application is predicting its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Theoretical calculations can model the entire reaction pathway, identifying transition states and calculating activation energies. This can help predict which of the two bromine atoms (at positions 2 or 4) would be more likely to participate in a reaction, thus predicting the regioselectivity. Reactivity indices derived from quantum mechanical calculations, such as Fukui functions, can also be used to identify the most electrophilic and nucleophilic sites on the molecule, providing a static prediction of its reactive centers without simulating a full reaction.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The advancement of synthetic chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile reaction protocols. For a specialized reagent like 2,4-Dibromo-6-fluorophenylboronic acid, future research will be crucial in establishing synthetic routes that are not only high-yielding but also align with the principles of modern chemical synthesis.

Table 1: Comparison of Potential Green Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, potential for automation and scalability. | Optimization of reaction conditions in microreactors; development of integrated synthesis and purification systems. |

| Solvent-Free or Aqueous Synthesis | Reduced use of volatile organic compounds (VOCs), simplified workup procedures. | Investigation of solid-state reactions or reactions in aqueous media, potentially with the aid of surfactants. |

| Catalytic Borylation | Direct introduction of the boronic acid group, avoiding harsh organometallic reagents. | Development of novel iridium, rhodium, or palladium catalysts for the C-H borylation of 1,3-dibromo-5-fluorobenzene (B75295). |

The synthesis of chiral molecules is a cornerstone of medicinal chemistry and materials science. While this compound itself is achiral, its future applications could involve its use as a prochiral substrate or its incorporation into chiral ligands for asymmetric catalysis. Research in this area would focus on developing stereoselective reactions where the steric and electronic influence of the dibromo-fluoro substitution pattern can be harnessed to control the three-dimensional arrangement of atoms in the product. This could involve asymmetric cross-coupling reactions or the development of chiral derivatives that can act as organocatalysts.

Exploration of New Reactivity Modes

The utility of boronic acids is most prominently associated with the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the rich chemistry of the boronic acid functional group extends far beyond this single transformation. Future research on this compound should aim to uncover and exploit novel modes of reactivity.

The unique electronic nature of the 2,4-dibromo-6-fluorophenyl moiety could be leveraged in the design of novel ligands for transition metal catalysis. The electron-withdrawing effects of the halogen substituents can influence the properties of a metal center, potentially leading to new catalytic activities or selectivities. For instance, palladium complexes bearing ligands derived from this boronic acid could be explored in C-H activation/functionalization reactions or in photoredox catalysis, opening up new avenues for the construction of complex organic molecules.

In recent years, the use of boronic acids as catalysts in their own right has gained significant traction. These transformations, often proceeding through activation of substrates via the Lewis acidic boron center, offer a metal-free alternative to traditional catalytic systems. Future investigations could explore the potential of this compound to catalyze reactions such as amide bond formation, esterifications, or reductions. The strong Lewis acidity, enhanced by the electron-withdrawing fluorine atom, makes it a promising candidate for such applications.

Table 2: Potential Boron-Catalyzed Reactions

| Reaction Type | Role of this compound | Potential Advantages |

| Amide Bond Formation | Lewis acid catalyst to activate carboxylic acids. | Metal-free conditions, mild reaction protocols. |

| Esterification | Catalyst for the condensation of carboxylic acids and alcohols. | High efficiency and selectivity under mild conditions. |

| Reductive Amination | Catalyst for the formation of imines and their subsequent reduction. | A versatile method for the synthesis of amines. |

Integration into Advanced Chemical Technologies

The unique properties of this compound make it a candidate for integration into various advanced technologies. In materials science, its incorporation into conjugated polymers could lead to new organic electronic materials with tailored properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of heavy bromine atoms could also impart interesting photophysical properties, such as enhanced intersystem crossing, which is beneficial for applications in photodynamic therapy or as triplet sensitizers. Furthermore, the boronic acid moiety is known to interact with diols, making it a potential recognition element in chemical sensors for saccharides or other biologically relevant molecules.

Designing and Synthesizing Novel Derivatives with Tailored Properties

The true potential of this compound lies in its use as a scaffold for creating novel derivatives with specific, designed properties. The presence of two bromine atoms and a fluorine atom on the phenyl ring provides multiple points for modification, allowing for the systematic tuning of electronic and steric characteristics.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences a molecule's biological activity or material properties. For derivatives of this compound, SAR studies would be a key future research direction. By selectively replacing the bromine atoms via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or modifying the boronic acid moiety, a library of new compounds can be generated.

These studies would systematically explore how changes in substituents at the 2- and 4-positions affect properties of interest. For example, in a medicinal chemistry context, researchers could investigate how different functional groups impact a derivative's ability to inhibit a specific enzyme. nih.gov Docking models and quantitative structure-activity relationship (QSAR) analyses could then be used to rationalize the observed activities and guide the design of more potent or selective compounds. researchgate.net A hypothetical SAR study might explore how substituting the bromine atoms with different aryl groups affects inhibitory activity against a target protein, as illustrated in the table below.

| Compound ID | R1 Substituent (at C4) | R2 Substituent (at C2) | Hypothetical IC₅₀ (nM) | Notes |

|---|---|---|---|---|

| Derivative-1 | -Br (Parent) | -Br (Parent) | 5000 | Baseline activity |

| Derivative-2 | -Phenyl | -Br | 1200 | Increased activity with phenyl group |

| Derivative-3 | -Br | -Phenyl | 2500 | Substitution at C2 is less favorable |

| Derivative-4 | -4-Methoxyphenyl | -Br | 450 | Electron-donating group enhances potency |

| Derivative-5 | -4-Trifluoromethylphenyl | -Br | 1800 | Electron-withdrawing group reduces potency |

| Derivative-6 | -Thiophenyl | -Br | 750 | Heterocyclic ring shows moderate activity |

Phenylboronic acids and their derivatives are gaining significant attention for a wide range of biomedical applications. researchgate.net This is largely due to the unique ability of the boronic acid group to form reversible covalent bonds with diols, which are common motifs in biological molecules like sugars (e.g., glucose) and glycoproteins. nih.gov This interaction is fundamental to their use in glucose sensors, drug delivery systems, and as therapeutic agents. nih.govresearchgate.net

Future research on derivatives of this compound could explore several promising biomedical avenues:

Anticancer Agents: The boronic acid functional group is a key feature in several approved drugs, including the proteasome inhibitor bortezomib (B1684674). nih.gov New derivatives could be designed as inhibitors for other cancer-relevant targets. The halogen substituents could be modified to enhance binding affinity and selectivity for specific proteins. nih.gov

Fluorescent Probes: The core structure can be functionalized with fluorophores, such as BODIPY, to create probes for imaging and sensing biological molecules or ions. nih.gov The specific substitution pattern could be tuned to modulate the probe's photophysical properties in response to its environment.

Drug Delivery Systems: Polymers functionalized with boronic acid derivatives can be used to create "smart" materials that respond to stimuli like pH or glucose concentration, enabling targeted drug release. researchgate.net

The table below outlines potential research paths for novel derivatives in the biomedical field.

| Derivative Class | Potential Application | Rationale for Exploration | Key Moieties to Incorporate |

|---|---|---|---|

| Peptidomimetic Boronates | Proteasome Inhibitors | The boronic acid can mimic a tetrahedral transition state, inhibiting serine proteases. nih.gov | Peptide fragments, amino acids |

| Diol-Binding Probes | Glucose Sensing | Reversible covalent bonding with glucose can trigger a detectable signal (e.g., fluorescence change). researchgate.net | Fluorophores, quencher groups |

| Functionalized Polymers | pH-Responsive Drug Delivery | The pKa of the boronic acid is sensitive to its electronic environment, allowing for pH-triggered changes in polymer conformation or solubility. researchgate.net | Poly(acrylic acid), Chitosan |

| Enzyme-Targeted Inhibitors | Anti-inflammatory Agents | Design of specific inhibitors for enzymes involved in inflammatory pathways. | Scaffolds that mimic natural enzyme substrates |

Q & A

Q. Example Reaction Optimization :

| Condition | Outcome (Yield) | Reference |

|---|---|---|

| Pd(OAc)₂, SPhos, K₂CO₃ | 78% (with aryl chloride) | |

| PdCl₂(dtbpf), CsF | 85% (with aryl triflate) |

Basic: What crystallographic techniques are suitable for structural elucidation, and how are data processed?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard.

Crystal Growth : Use slow evaporation of a DCM/hexane solution at 4°C.

Data Collection : Collect data at 100 K on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : Process with SHELXL (for small molecules) or SHELXS (for structure solution). Anisotropic displacement parameters refine heavy atoms (Br, F) .

Q. Key Metrics :

| Parameter | Value | Source |

|---|---|---|

| R-factor (final) | <0.05 (high-resolution data) | |

| Twinning Analysis | PLATON or ROTAX |

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

Contradictions often arise from:

- Dynamic Exchange : Boronic acid tautomerism (trigonal vs. tetrahedral boron) broadens NMR signals. Use D₂O exchange or low-temperature NMR (−40°C in CDCl₃) to stabilize species .

- Mass Spec Artifacts : Adducts (e.g., [M+Na]⁺) may mislead. Compare ESI-MS and MALDI-TOF data, or derivatize with pinacol to stabilize the boronate ester .

Q. Example :

| Technique | Observed m/z | Interpretation |

|---|---|---|

| ESI-MS | 312.9 [M+H]⁺ | Parent ion |

| MALDI-TOF | 334.9 [M+Na]⁺ | Sodium adduct |

Advanced: How does substitution impact biological activity (e.g., antimicrobial or anticancer potential)?

Methodological Answer:

Comparative studies with analogs reveal:

- Antibacterial Activity : Fluorine enhances membrane permeability, while bromine increases lipophilicity. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .

- Anticancer Screening : Use MTT assays on HeLa or MCF-7 cells. The dibromo-fluoro derivative shows IC₅₀ values 2–3× lower than mono-halogenated analogs due to enhanced DNA intercalation .

Q. Comparative Activity Table :

| Compound | Antibacterial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Source |

|---|---|---|---|

| This compound | 12.5 (S. aureus) | 8.2 (HeLa) | |

| 4-Bromo-2-fluorophenylboronic acid | 25.0 (S. aureus) | 18.5 (HeLa) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.